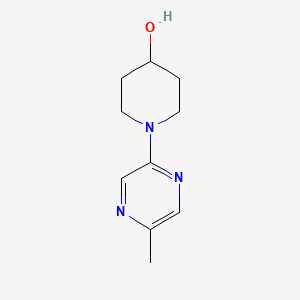
1-(5-Methylpyrazin-2-yl)piperidin-4-ol
説明
“1-(5-Methylpyrazin-2-yl)piperidin-4-ol” is a chemical compound with the CAS Number: 1261146-61-5 . It has a molecular weight of 193.25 and its IUPAC name is this compound . The compound is typically stored at room temperature and appears as a yellow to brown sticky oil to semi-solid .
Molecular Structure Analysis
The molecular formula of “this compound” is C10H15N3O . The InChI code for the compound is 1S/C10H15N3O/c1-8-6-12-10(7-11-8)13-4-2-9(14)3-5-13/h6-7,9,14H,2-5H2,1H3 .Physical And Chemical Properties Analysis
The compound has a molecular weight of 193.25 . It appears as a yellow to brown sticky oil to semi-solid . More specific physical and chemical properties like density, boiling point, melting point, and flash point are not available in the retrieved data .科学的研究の応用
PET Imaging of Microglia
One significant application of related compounds is in the field of neurology, particularly for PET imaging of microglia by targeting macrophage colony-stimulating factor 1 receptor (CSF1R). The development of [11C]CPPC, a PET radiotracer specific for CSF1R, enables noninvasive imaging of reactive microglia and disease-associated microglia contributing to neuroinflammation in vivo. This advancement is crucial for studying neuroinflammatory responses in neuropsychiatric disorders, including Alzheimer's and Parkinson's diseases, and could aid in the development of new therapeutics targeting neuroinflammation (Horti et al., 2019).
Pharmacological Profile Studies
Another area of application is in pharmacology, where compounds like YM348, demonstrating high affinity for cloned human 5-HT(2C) receptors, are studied. Such compounds are essential for understanding receptor agonist behavior and could have implications for treating various conditions by modulating receptor activity (Kimura et al., 2004).
Drug-likeness and SAR Studies
The study of 2-aminopyrimidines as histamine H3 receptor ligands represents an application in drug design and development. Here, structure-activity relationship (SAR) studies help identify compounds with high receptor affinity and selectivity, contributing to the development of potential therapeutic agents (Sadek et al., 2014).
Structural Characterization for Analgesic Development
Structural characterization of compounds, such as analgesic isothiazolopyridines, underlines their importance in medicinal chemistry. Understanding the crystal and molecular structures aids in correlating the molecular geometry with pharmacological activity, paving the way for the synthesis of more effective analgesics (Karczmarzyk & Malinka, 2008).
Antimycobacterial Activity
The synthesis and evaluation of spiro-piperidin-4-ones for antimycobacterial activity demonstrate an application in combating bacterial diseases. These compounds, developed through atom economic and stereoselective synthesis, show significant in vitro and in vivo activity against Mycobacterium tuberculosis, highlighting their potential as novel therapeutic agents (Kumar et al., 2008).
Safety and Hazards
特性
IUPAC Name |
1-(5-methylpyrazin-2-yl)piperidin-4-ol | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H15N3O/c1-8-6-12-10(7-11-8)13-4-2-9(14)3-5-13/h6-7,9,14H,2-5H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VHPPXRSBCGJCNV-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CN=C(C=N1)N2CCC(CC2)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H15N3O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
193.25 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details





試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

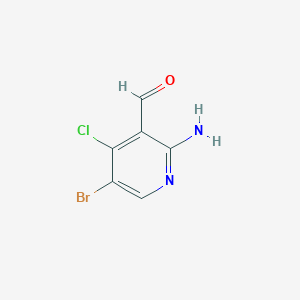
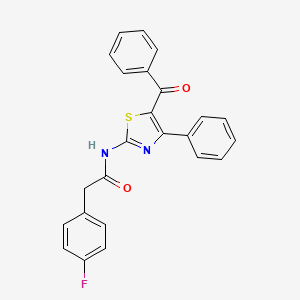
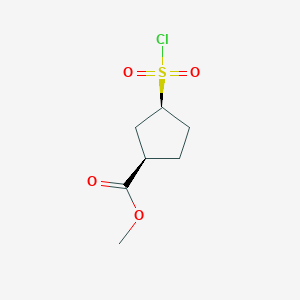
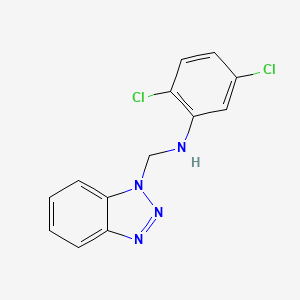
![N-(1-(4-fluorophenyl)-4-oxo-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-yl)-[1,1'-biphenyl]-4-carboxamide](/img/structure/B2702933.png)
![N-cyclohexyl-2-(3,4-dimethylphenyl)-3-(methylthio)-1,4,8-triazaspiro[4.5]deca-1,3-diene-8-carboxamide](/img/structure/B2702936.png)
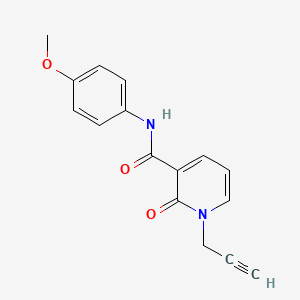
![N-(3,4-dichlorophenyl)-3-oxo-3H-spiro[isobenzofuran-1,3'-piperidine]-1'-carboxamide](/img/structure/B2702941.png)
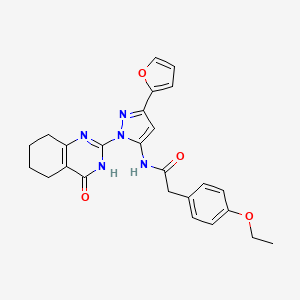
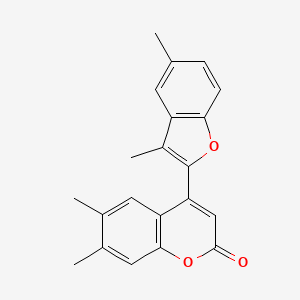
![N-(2,5-dimethylphenyl)-2-methyl-5-oxo-5H-thiazolo[3,2-a]pyrimidine-6-carboxamide](/img/structure/B2702944.png)
![N-[3-(2-furyl)-1-methylpropyl]-1-[2-hydroxy-2-(2-methoxyphenyl)ethyl]-1H-1,2,3-triazole-4-carboxamide](/img/structure/B2702945.png)
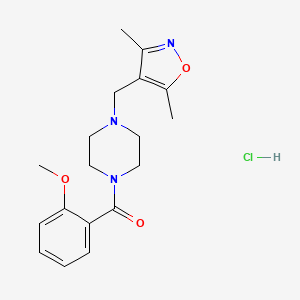
![2-[5,6-dimethyl-2,4-dioxo-3-(2-phenylethyl)-3,4-dihydrothieno[2,3-d]pyrimidin-1(2H)-yl]-N-(4-methylbenzyl)acetamide](/img/no-structure.png)